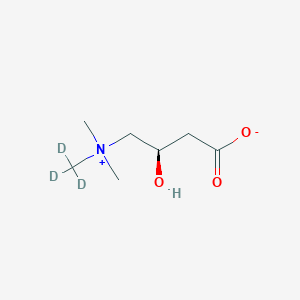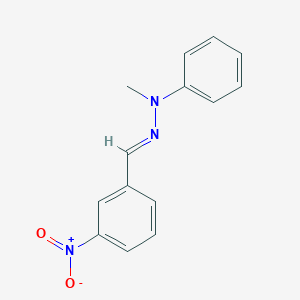![molecular formula C19H15Br2N3O3 B15074628 N-2-Naphthalenyl-glycine 2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]hydrazide](/img/structure/B15074628.png)
N-2-Naphthalenyl-glycine 2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Naphthalenyl-glycine 2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]hydrazide involves the condensation of N-2-naphthalenyl-glycine with 3,5-dibromo-2,4-dihydroxybenzaldehyde in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, often in an organic solvent such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, and ensuring compliance with industrial safety and environmental regulations .
化学反応の分析
Types of Reactions
N-2-Naphthalenyl-glycine 2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]hydrazide primarily undergoes substitution reactions due to the presence of reactive bromine atoms. It can also participate in oxidation and reduction reactions under appropriate conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the aromatic ring .
科学的研究の応用
N-2-Naphthalenyl-glycine 2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]hydrazide has several important applications in scientific research:
Chemistry: Used as a probe to study the structure and function of CFTR channels.
Biology: Investigated for its potential to inhibit CFTR-mediated chloride transport in epithelial cells.
Medicine: Explored as a potential therapeutic agent for conditions like cystic fibrosis and secretory diarrhea.
Industry: Utilized in the development of new CFTR inhibitors and related compounds.
作用機序
The compound exerts its effects by binding to the CFTR chloride channel and blocking chloride conductance. This inhibition is voltage-dependent and involves occlusion near the external pore entrance of the channel. The binding reduces the mean channel open time and increases the apparent inhibitory constant at different voltages .
類似化合物との比較
Similar Compounds
CFTRinh-172: Another CFTR inhibitor with a different mechanism of action and lower water solubility.
Thiazolidinone Derivatives: A class of CFTR inhibitors with varying degrees of potency and solubility.
Uniqueness
N-2-Naphthalenyl-glycine 2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]hydrazide stands out due to its high water solubility, rapid action, and unique inhibition mechanism. These properties make it a valuable tool for studying CFTR function and developing new therapeutic strategies .
特性
分子式 |
C19H15Br2N3O3 |
|---|---|
分子量 |
493.1 g/mol |
IUPAC名 |
N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide |
InChI |
InChI=1S/C19H15Br2N3O3/c20-15-8-13(18(26)17(21)19(15)27)9-23-24-16(25)10-22-14-6-5-11-3-1-2-4-12(11)7-14/h1-9,22,26-27H,10H2,(H,24,25)/b23-9- |
InChIキー |
RMBDLOATEPYBSI-AQHIEDMUSA-N |
異性体SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C\C3=CC(=C(C(=C3O)Br)O)Br |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC(=C(C(=C3O)Br)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


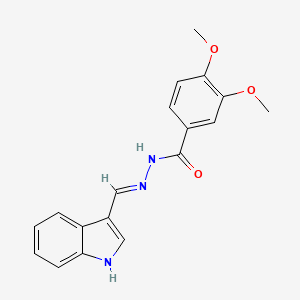
![N-[4-(Heptafluoropropyl)phenyl]acetamide](/img/structure/B15074562.png)
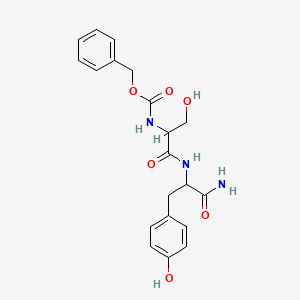

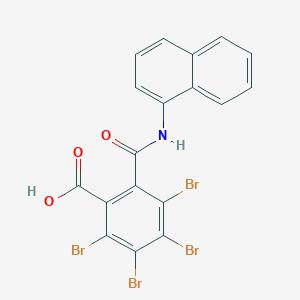
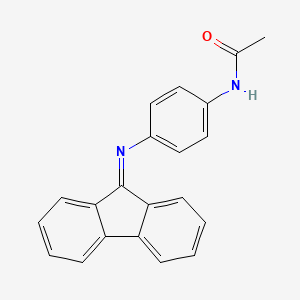
![(13S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B15074591.png)
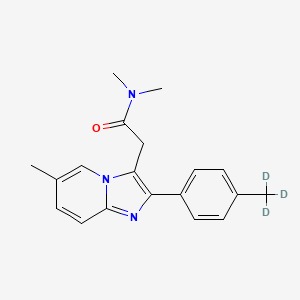
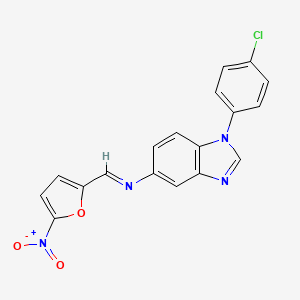
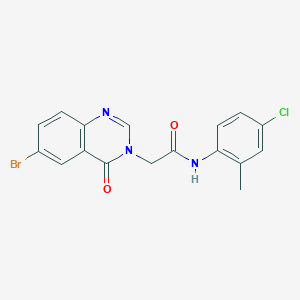
![3-Phenylimidazo[1,5-a]pyrazin-1-ol](/img/structure/B15074614.png)
